DDCzTRZ

Description

Contextualization of Thermally Activated Delayed Fluorescence (TADF) Materials in Organic Optoelectronics

Organic light-emitting diodes (OLEDs) have revolutionized display and lighting technologies due to their potential for flexible design, vibrant colors, and energy efficiency. A critical aspect of OLED performance is the efficiency with which electrical energy is converted into light. In organic materials, electrically generated excitons exist in either singlet (S1) or triplet (T1) states, typically in a 1:3 ratio. Conventional fluorescent materials can only efficiently utilize singlet excitons, limiting their theoretical internal quantum efficiency (IQE) to 25%. Phosphorescent materials, the second generation of emitters, incorporate heavy metals (like iridium or platinum) to facilitate intersystem crossing (ISC) from the singlet to the triplet state and subsequent radiative decay from the triplet state (phosphorescence), enabling up to 100% IQE by harvesting both singlet and triplet excitons. However, these materials often face challenges related to cost, toxicity, and the stability of blue phosphorescent emitters chinesechemsoc.orgrsc.org.

Thermally Activated Delayed Fluorescence (TADF) materials represent a significant breakthrough as metal-free organic compounds that can achieve high IQEs, theoretically up to 100% rsc.orgecust.edu.cnacs.orgresearchgate.netbohrium.comnih.gov. TADF emitters are designed with a small energy gap (ΔEST) between the lowest singlet excited state (S1) and the lowest triplet excited state (T1). This small ΔEST allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state upon thermal activation. The excitons that transition to the S1 state via RISC can then decay radiatively, contributing to delayed fluorescence and thereby enabling the harvesting of both singlet and triplet excitons for light emission ecust.edu.cnresearchgate.netbohrium.com. This mechanism offers a pathway to overcome the efficiency limitations of fluorescent materials while avoiding the use of costly and potentially toxic noble metals found in phosphorescent emitters rsc.orgecust.edu.cn.

Significance of DDCzTRZ as a High-Performance Organic Light-Emitting Diode (OLED) Emitter in Academic Research

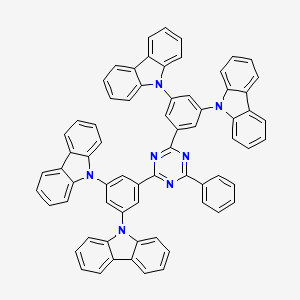

This compound (with the chemical name 9-[3-carbazol-9-yl-5-[4-[3,5-di(carbazol-9-yl)phenyl]-6-phenyl-1,3,5-triazin-2-yl]phenyl]carbazole) is a blue TADF emitter that has demonstrated notable performance in academic research, particularly in the context of addressing the challenges associated with efficient and stable blue emission in OLEDs chinesechemsoc.orgresearchgate.netuni.lu. Blue light emitters are crucial for achieving full-color displays and white lighting in OLED technology, but they often suffer from lower efficiency and shorter operational lifetimes compared to their green and red counterparts chinesechemsoc.orgnih.gov.

Research has highlighted this compound as a promising blue TADF molecule. In 2015, Kim et al. reported on this compound, noting its performance in OLED devices. Devices utilizing this compound as the emitter achieved promising external quantum efficiencies (EQEs) and operational lifetimes for blue emission chinesechemsoc.orgresearchgate.net. Specifically, this compound-based devices were reported with CIE color coordinates of 0.16, 0.22 and an LT80 lifetime (time to 80% of initial luminance) of 52 hours at an initial luminance of 500 cd/m². Another report indicates a maximum EQE of 18.9% for this compound researchgate.net. While some studies using a specific host material (DPEPO) showed potentially lower EQE at practical brightness levels, the initial findings underscored this compound's potential as a high-performance blue TADF emitter in academic investigations nih.gov. Its performance has been compared to other blue TADF emitters developed around the same time, demonstrating competitive characteristics chinesechemsoc.orgresearchgate.net.

The academic significance of this compound lies in its contribution to the exploration of molecular designs for efficient blue TADF emitters and the understanding of factors influencing their performance and stability in OLED devices.

Evolution of Molecular Design Strategies for Blue TADF Emitters

The development of efficient and stable blue TADF emitters is a key focus in organic electronics research, and the molecular design strategies have evolved significantly. The fundamental approach involves creating molecules with distinct electron-donating (D) and electron-accepting (A) units. This D-A architecture facilitates a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for achieving a small ΔEST, a prerequisite for efficient TADF researchgate.netbohrium.comresearchgate.net.

Early strategies often focused on simple D-A structures. However, to optimize performance, more sophisticated designs have been explored. These include incorporating multiple donor or acceptor units, utilizing rigid or bulky substituents to control molecular conformation and suppress non-radiative processes, and designing molecules with twisted structures to further minimize the overlap between HOMO and LUMO and thus reduce ΔEST ecust.edu.cnresearchgate.netbohrium.comthieme-connect.comrsc.orgacs.org.

For blue TADF emitters, achieving high color purity (narrow emission spectrum) while maintaining high efficiency and stability is particularly challenging. Strategies have involved carefully selecting and tuning the electronic properties of the donor and acceptor units to control the emission wavelength. Steric hindrance and specific linking patterns between D and A units are employed to influence the molecular geometry and excited-state properties ecust.edu.cnrsc.orgacs.org. The use of hetero-donors and strategic placement of bulky groups have been investigated to improve efficiency and reduce efficiency roll-off at higher brightness levels rsc.org. The design of this compound, with its carbazole (B46965) donor units and triazine acceptor unit, aligns with these general principles of creating a D-A structure to facilitate TADF and achieve blue emission chinesechemsoc.orgresearchgate.net. The ongoing evolution of these molecular design strategies aims to develop blue TADF emitters that meet the stringent requirements for commercial OLED applications, particularly in terms of efficiency, color point, and operational lifetime chinesechemsoc.orgecust.edu.cnnih.gov.

Table 1: Performance Data of Selected Blue TADF Emitters in OLEDs

| Compound | CIE (x, y) | LT80 (hours) @ 500 cd/m² | Maximum EQE (%) | Reference |

| This compound | 0.16, 0.22 | 52 | 18.9 | chinesechemsoc.orgresearchgate.net |

| DCzTrz | 0.15, 0.16 | 18 | 17.8 | chinesechemsoc.orgresearchgate.net |

| 4CzBN | 0.17, 0.20 | 62 (LT50) | 10.6 | chinesechemsoc.org |

| 4TCzBN | 0.16, 0.22 | 167 (LT50) | 16.2 | chinesechemsoc.org |

Note: LT50 indicates time to 50% of initial luminance.

Structure

2D Structure

Properties

CAS No. |

1685282-47-6 |

|---|---|

Molecular Formula |

C69H43N7 |

Molecular Weight |

970.1 g/mol |

IUPAC Name |

9-[3-carbazol-9-yl-5-[4-[3,5-di(carbazol-9-yl)phenyl]-6-phenyl-1,3,5-triazin-2-yl]phenyl]carbazole |

InChI |

InChI=1S/C69H43N7/c1-2-20-44(21-3-1)67-70-68(45-38-47(73-59-30-12-4-22-51(59)52-23-5-13-31-60(52)73)42-48(39-45)74-61-32-14-6-24-53(61)54-25-7-15-33-62(54)74)72-69(71-67)46-40-49(75-63-34-16-8-26-55(63)56-27-9-17-35-64(56)75)43-50(41-46)76-65-36-18-10-28-57(65)58-29-11-19-37-66(58)76/h1-43H |

InChI Key |

XNQXMXOBMDPMNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21)N1C2=CC=CC=C2C2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Ddcztrz

Established Synthetic Pathways for DDCzTRZ and Related Derivatives

This compound, known systematically as 9,9',9'',9'''-((6-phenyl-1,3,5-triazine-2,4-diyl)bis(benzene-5,3,1-triyl))tetrakis(9H-carbazole), is a molecule frequently discussed in the context of thermally activated delayed fluorescence (TADF) emitters nih.govuni.lu. Its structure is based on a central triphenyltriazine core substituted with carbazole (B46965) moieties uni.lu.

The synthesis of this compound and related carbazole-triazine compounds is typically achieved through established coupling reactions that link the donor (carbazole) and acceptor (triazine) units uni.lu. While specific detailed synthetic procedures for this compound were not fully elaborated in the provided search results, the synthesis of related carbazole-triazine derivatives is mentioned, sometimes involving reactions such as Suzuki or Sonogashira co-polycondensation. These methods are common for constructing complex organic molecules with defined donor-acceptor architectures. The synthesis of related compounds has been reported with varying yields, such as 62% from aryl iodide or 43% from aryl bromide for a PXZ-TRZ derivative, utilizing a general procedure. Another related derivative's synthesis yielded 69%. This compound itself is reported to be synthesized according to previous reports. The molecular structure is designed to incorporate dicarbazolylbenzene donor units linked to a triazine acceptor uni.lu.

Advanced Spectroscopic Characterization for Molecular Confirmation and Purity

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of synthesized organic compounds. For this compound and its derivatives, several advanced spectroscopic methods are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules by providing information about the connectivity and environment of atoms, particularly hydrogen and carbon. Both 1H NMR and 13C NMR spectroscopy are standard techniques used in the characterization of this compound and related compounds.

Specific 1H NMR data for this compound (400 MHz, CDCl3) has been reported, showing characteristic chemical shifts (δ) and coupling constants (J) corresponding to the different proton environments within the molecule. For instance, signals were observed in the aromatic region, indicative of the protons on the carbazole and triazine-phenyl units. Similarly, 13C NMR data (101 MHz, CDCl3) provides insights into the distinct carbon environments.

While detailed, peak-by-peak assignments for this compound were not exhaustively available across the search results, the general application of NMR confirms its utility in verifying the successful formation of the target compound and its structural integrity.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. While FTIR is a common technique in organic chemistry, specific FTIR data for this compound was not prominently featured in the provided search results. However, transient IR spectroscopy has been utilized to study related exciplex systems involving triazine-based acceptors, demonstrating the relevance of infrared analysis in understanding the vibrational properties and charge-transfer states in these types of compounds. The application of FTIR to this compound would typically involve identifying key functional groups such as C-H stretches, C=C stretches in aromatic rings, and C-N stretches in the carbazole and triazine units.

Mass Spectrometry for Molecular Weight Determination

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its fragmentation pattern, which further aids in structural confirmation. Mass spectrometry is a commonly employed technique for the characterization of this compound and related derivatives.

For this compound, mass spectrometry has been used to confirm its molecular weight. One report indicates an APCI+ mass spectrum showing a peak at m/z: 1334, attributed to the [M + H]+ ion for a related derivative. It is important to note that the theoretical monoisotopic mass for this compound (C69H43N7) is 969.358 Da, and the molecular weight is 970.13 g/mole nih.gov. Therefore, the m/z 1334 peak likely corresponds to a substituted derivative, such as one incorporating tert-butyl groups, as suggested by associated NMR data in the same source. General mass spectrometry techniques, including Fourier Transform Ion Cyclotron Resonance Mass Spectrometer (FT-ICR MS), are used for accurate molecular mass determination of such compounds.

Data from Mass Spectrometry:

| Technique | Mode | Observed m/z | Assignment | Note | Source |

| MS | APCI+ | 1334 | [M + H]+ | Likely a substituted derivative of this compound | |

| MS | FT-ICR | Not specified | Molecular Mass | General technique for such compounds | |

| MS | EI | 546.13 | [M]+ | For a related compound (DBr-as-TAZ) |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides crucial information about bond lengths, bond angles, and intermolecular interactions, which are vital for understanding the solid-state properties of a compound.

While single crystal X-ray diffraction is a standard technique for characterizing organic semiconductors and related materials, and is mentioned in the context of confirming the molecular structures of related compounds, a specific report detailing the single crystal X-ray diffraction structure of this compound itself was not definitively found within the provided search results. The stability of this compound's chemical structure is attributed in part to the planar structure of the triphenyltriazine core and the carbazole moieties. Studies on related compounds have utilized X-ray diffraction to understand molecular packing and interactions in the solid state. While a specific crystal structure for this compound was not located, the application of this technique would provide invaluable insights into its solid-state molecular architecture and how it influences its material properties.

Computational Chemistry and Theoretical Studies on Ddcztrz

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations for Electronic Structure Analysis

DFT and TDDFT are widely used computational methods for analyzing the electronic structure of molecules. DFT is commonly employed to determine the ground-state properties, including molecular geometry and electron density distribution. TDDFT extends this capability to study excited states and their properties, such as excitation energies and oscillator strengths. These methods are instrumental in providing a theoretical description of how electrons are arranged within DDCzTRZ and how they respond to external stimuli, like light absorption. The application of DFT and TDDFT allows for a detailed analysis of the molecular orbitals and energy levels, which are fundamental to understanding the compound's electronic behavior nih.govnih.govuni.lu. Studies on this compound and similar triazine-based compounds often utilize these techniques to explore their electronic configurations and transitions.

Investigation of Frontier Molecular Orbitals (HOMO/LUMO) Distribution and Energies

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic and optical properties, as well as its reactivity. Computational studies on this compound focus on the energy levels and spatial distribution of its HOMO and LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is directly related to the energy required for electronic excitation and thus influences the absorption and emission characteristics of the molecule. Investigations have reported on the HOMO and LUMO energy levels for this compound, providing insights into its electronic transitions and charge transfer characteristics. The distribution of these orbitals across the molecular structure helps to understand where electron density is localized and where electron transitions are likely to occur upon excitation.

Theoretical Determination of Singlet-Triplet Energy Splitting (ΔEST) in this compound

The singlet-triplet energy splitting (ΔEST) is a crucial parameter for TADF materials, as a small ΔEST facilitates efficient reverse intersystem crossing (RISC) from the triplet excited state to the singlet excited state, enabling delayed fluorescence. Computational methods, particularly TDDFT, are extensively used to theoretically determine the ΔEST of molecules. This involves calculating the energies of the lowest singlet excited state (S1) and the lowest triplet excited state (T1). For this compound, theoretical calculations have provided values for ΔEST, which are vital for assessing its potential as a TADF emitter. A small calculated ΔEST suggests that RISC is likely to occur, contributing to delayed fluorescence properties.

Here is a table summarizing reported theoretical ΔEST values for this compound and related compounds:

| Compound | Theoretical ΔEST (eV) |

| This compound | 0.0189 |

| DCzTrz | 0.0178 |

| PXZ-TRZ | 0.0123 |

Computational Modeling of Excited State Dynamics and Transition Pathways

Computational modeling of excited state dynamics provides a time-resolved view of how a molecule behaves after absorbing light. These simulations can reveal the pathways of energy relaxation and intersystem crossing processes. TDDFT, often combined with molecular dynamics simulations, is a common approach for studying excited state dynamics nih.gov. For this compound, computational studies have investigated simulated excited state dynamics, including transitions between singlet and triplet states, which are essential for understanding its TADF mechanism. Comparing the excited state dynamics of this compound with other TADF materials helps to elucidate the factors that influence efficient RISC and emission. These models can provide insights into the structural changes and electronic rearrangements that occur in the excited states.

Prediction of Structure-Property Relationships through Quantum Chemical Simulations

Quantum chemical simulations are powerful tools for establishing structure-property relationships, allowing researchers to predict how modifications to a molecule's structure will affect its electronic and photophysical properties. By systematically altering the structure of this compound in computational models, researchers can explore the impact of different substituents or structural arrangements on its HOMO/LUMO energies, band gap, ΔEST, and excited state dynamics. This predictive capability is invaluable for the rational design of new molecules with tailored properties for specific applications in organic electronics. Studies have highlighted the effectiveness of this approach in guiding the development of high-efficiency electroluminescent devices based on molecules like this compound.

Photophysical Properties and Exciton Dynamics of Ddcztrz

Analysis of Prompt and Delayed Fluorescence Mechanisms

DDCzTRZ exhibits both prompt and delayed fluorescence, a signature of TADF materials acs.orgedinst.com. Prompt fluorescence originates from the direct radiative decay of excitons from the singlet excited state (S₁) to the ground state (S₀) edinst.com. Delayed fluorescence, on the other hand, arises from the radiative decay of S₁ excitons that are repopulated from the triplet excited state (T₁) via a process known as reverse intersystem crossing (rISC) edinst.com. The congruence of the prompt and delayed fluorescence spectra in TADF emitters like this compound is explained by the effective energy transfer from excited triplet states to the singlet states acs.org. Transient photoluminescence measurements are typically used to analyze the decay kinetics of both prompt and delayed fluorescence components edinst.combeilstein-journals.org.

Investigation of Intersystem Crossing (ISC) and Reverse Intersystem Crossing (rISC) Rates and Pathways

Intersystem crossing (ISC) is the process by which an excited state transitions from a singlet state to a triplet state edinst.com. Conversely, reverse intersystem crossing (rISC) is the transition from a triplet state back to a singlet state edinst.com. In TADF materials, a small energy gap between the S₁ and T₁ states (ΔEST) facilitates efficient rISC, allowing for the harvesting of triplet excitons, which constitute about 75% of the electrically generated excitons in OLEDs mdpi.comresearchgate.net.

Photoluminescence Quantum Yield (PLQY) Studies in Solution and Solid State

The photoluminescence quantum yield (PLQY) is a measure of the efficiency with which a substance converts absorbed photons into emitted photons. For TADF emitters, high PLQY in both solution and solid states is desirable for efficient device performance.

Reported PLQY values for this compound and related compounds vary depending on the solvent and the physical state (solution or neat film). For a related compound in degassed toluene (B28343) solution, PLQY values ranged from 7.5% to 44% acs.org. For neat films, a high PLQY of approximately 75% was achieved for a related compound under oxygen-free conditions acs.org. Another source indicates a solid-state PLQY of 66% for this compound encyclopedia.pubscispace.com. These values highlight the potential of this compound and its derivatives for efficient light emission in solid-state devices.

Here is a table summarizing some reported PLQY values:

| Compound (or related) | State | Environment | PLQY (%) | Source |

| Related compound CN1 | Solution | Degassed toluene | 44 | acs.org |

| Related compound CN1 | Neat film | Oxygen-free | ~75 | acs.org |

| This compound | Solid state | Not specified | 66 | encyclopedia.pubscispace.com |

| Related compound DICzTRZ | 20 wt% CzSi film | Not specified | 57.1 | beilstein-journals.org |

| Related compound ICzTRZ | 20 wt% CzSi film | Not specified | 63.3 | beilstein-journals.org |

Understanding Exciton (B1674681) Harvesting and Utilization Efficiency in this compound Systems

Efficient exciton harvesting is a critical aspect of high-performance OLEDs, particularly those employing TADF emitters. In conventional fluorescent materials, only singlet excitons (25%) contribute to light emission, while triplet excitons (75%) are typically lost through non-radiative pathways mdpi.com. TADF emitters like this compound overcome this limitation by utilizing the rISC process to convert non-emissive triplet excitons into emissive singlet excitons, theoretically enabling up to 100% internal quantum efficiency (IQE) mdpi.comresearchgate.netmdpi.com.

This compound's molecular design, with its donor-acceptor structure, facilitates the formation of intramolecular charge transfer states, which are conducive to a small ΔEST and efficient rISC encyclopedia.pubacs.org. This allows for the effective harvesting of both singlet and triplet excitons generated electrically within an OLED device mdpi.comnih.govnih.gov. The exciton harvesting efficiency in this compound systems contributes significantly to the high external quantum efficiencies (EQEs) observed in OLEDs utilizing this material ossila.comencyclopedia.pubrsc.org. This compound has been used as a TADF emitter layer in OLEDs, and its ability to harvest triplets via the rISC procedure is crucial for efficient devices mdpi.com.

Solvatochromic Behavior and Environmental Effects on Photoluminescence

Solvatochromism refers to the phenomenon where the absorption or emission spectrum of a chemical compound changes with the polarity of the solvent acs.orgacs.org. For TADF emitters with intramolecular charge transfer characteristics, the emission color is often sensitive to the surrounding environment, including solvent polarity and solid-state effects acs.orgresearchgate.net.

Studies on related compounds have investigated their solvatochromic behavior by recording PL spectra in various solvents acs.org. The CT emission of TADF compounds is highly sensitive to solvent polarity, typically showing a red shift and broadening of the emission band as solvent polarity increases acs.org. While some related compounds show this expected behavior, others, like this compound, have been designed to minimize the effects of solid-state solvation and conformational disorder, leading to more stable emission properties in different environments, including non-doped and doped OLEDs acs.org. This minimized sensitivity to the solid-state environment is advantageous for achieving stable emission color in devices acs.org.

Here is a table illustrating potential solvatochromic behavior based on general TADF characteristics (specific data for this compound in various solvents was not explicitly detailed in the snippets, but the general principle for similar compounds is described):

| Solvent Polarity | Expected Emission Shift (for typical CT emitters) |

| Low | Shorter wavelength (blue shift) |

| High | Longer wavelength (red shift) |

Note: this compound is designed to minimize this effect in the solid state compared to typical CT emitters. acs.org

Electrochemical Behavior and Charge Transport Characteristics of Ddcztrz

Determination of Oxidation and Reduction Potentials via Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of a compound and determine its oxidation and reduction potentials. ossila.comoroboros.atlibretexts.orgossila.commdpi.com In a CV experiment, the potential of a working electrode is linearly swept over a specific range, and the resulting current is measured. oroboros.atlibretexts.orgossila.com The potentials at which oxidation or reduction occurs are indicated by peaks in the resulting cyclic voltammogram. oroboros.atlibretexts.org The onset potentials, where the current begins to increase exponentially, are often used to estimate the energy levels of the material. ossila.com

Studies employing cyclic voltammetry have been conducted to determine the electrochemical potentials of DDCzTRZ. These measurements provide crucial insights into the compound's ability to accept or donate electrons. For instance, the ionization potential (IPCV) and electron affinity (EACV) values can be estimated from the onset of oxidation and reduction processes observed in the cyclic voltammogram. acs.org

While specific cyclic voltammograms for this compound can vary depending on experimental conditions such as solvent, electrolyte, and scan rate, the technique consistently reveals the potentials at which the molecule undergoes oxidation and reduction. oroboros.atmdpi.com The oxidation typically corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), while reduction corresponds to the addition of an electron to the lowest unoccupied molecular orbital (LUMO). imist.maossila.com

Correlation of Electrochemical Properties with Electronic Energy Levels

The electrochemical potentials determined by cyclic voltammetry are directly related to the electronic energy levels of a molecule, specifically the HOMO and LUMO energy levels. ossila.comimist.maossila.com The oxidation potential is correlated with the HOMO energy level, representing the energy required to remove an electron. ossila.com A lower oxidation potential indicates a higher-lying HOMO level and a greater ease of oxidation. Conversely, the reduction potential is correlated with the LUMO energy level, representing the energy gained by adding an electron. A higher (more negative) reduction potential indicates a lower-lying LUMO level and a greater ease of reduction.

Empirical equations are often used to estimate HOMO and LUMO energy levels from the experimentally determined oxidation and reduction potentials, typically referenced to a standard like ferrocene. imist.ma For organic semiconductors like this compound, these energy levels are critical in determining their suitability for applications in electronic devices, as they govern charge injection and transport processes. ossila.comarxiv.org

Research on this compound and related carbazole-triazine compounds has shown that their electrochemical properties, and thus their HOMO and LUMO levels, can be tuned by modifying the molecular structure. whiterose.ac.ukresearchgate.net The specific arrangement and electronic properties of the donor (carbazole) and acceptor (triazine) units within this compound contribute to its characteristic electronic energy landscape. sci-hub.seresearchgate.net

Assessment of Charge Injection and Transport Properties in Device Architectures

The charge injection and transport properties of this compound are paramount to its function in organic electronic devices, particularly in OLEDs where it has been explored as an emitter or an acceptor in exciplex systems. acs.orgresearchgate.netencyclopedia.pubresearchgate.netresearchgate.net Efficient charge injection from the electrodes into the organic layer and subsequent transport through the material are necessary for device operation. researchgate.neteuropean-mrs.com

The electronic energy levels (HOMO and LUMO) of this compound relative to the work functions of the electrodes and the energy levels of adjacent charge transport layers dictate the efficiency of charge injection. sci-hub.seresearchgate.net A smaller energy barrier between the electrode's work function and the material's HOMO (for hole injection) or LUMO (for electron injection) facilitates better charge entry into the organic layer.

Once injected, charge carriers (holes and electrons) must be able to move through the this compound layer to the recombination zone where light is generated. The charge transport within organic semiconductors like this compound typically occurs via hopping between localized states. wikipedia.org The efficiency of this hopping process is described by charge mobility. High charge mobility for both holes and electrons is desirable for balanced charge transport, which can lead to improved device performance. acs.orgsci-hub.se

Studies have reported the charge mobilities of this compound. For example, one study indicated relatively good hole and electron mobilities of 8.9 × 10⁻⁴ and 5.8 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively, at a specific electric field. acs.org These values suggest that this compound can support the transport of both charge carriers, contributing to its effectiveness in bipolar devices or as a component in exciplex systems. The assessment of these properties is often performed by fabricating and characterizing organic electronic devices incorporating this compound. european-mrs.comwikipedia.org

Influence of Molecular Structure on Redox Activity

The molecular structure of this compound, comprising carbazole (B46965) donor units linked to a triazine acceptor core, significantly influences its redox activity. whiterose.ac.ukresearchgate.net The carbazole moieties are known to be electron-rich and readily undergo oxidation, contributing to the HOMO level and hole transport characteristics. acs.orgrsc.org The triazine unit, on the other hand, is electron-deficient and facilitates reduction, influencing the LUMO level and electron transport properties.

Variations in the molecular structure, such as the number and position of carbazole units or modifications to the triazine core, can lead to shifts in the HOMO and LUMO energy levels and alter the redox potentials. researchgate.net This structure-property relationship is crucial for the rational design of new organic materials with tailored electrochemical and charge transport characteristics for specific applications in organic electronics. arxiv.orgeuropean-mrs.com The stability of the chemical structure, influenced by features like the planar triazine and carbazole moieties, also plays a role in the long-term electrochemical stability and device performance. whiterose.ac.uk

Structure Activity Relationship Sar of Ddcztrz and Its Analogues

Analysis of Donor-Acceptor (D-A) Architecture on TADF Performance

The D-A architecture is a cornerstone of TADF emitters, facilitating spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which leads to a small singlet-triplet energy gap (ΔEST). researchgate.netencyclopedia.pubresearchgate.net This small ΔEST is essential for efficient reverse intersystem crossing (RISC), the process by which triplet excitons are upconverted to emissive singlet states. core.ac.ukresearchgate.netnih.gov

In DDCzTRZ, the carbazole (B46965) units act as donors, while the triazine core acts as the acceptor. ossila.com The arrangement of these units dictates the degree of charge transfer (CT) in the excited state. Studies on D-A systems have shown that the spatial overlap between frontier molecular orbitals can be controlled by the choice of D-A pair and their connectivity. encyclopedia.pubnih.gov For instance, D-A-D type emitters have been found to be more effective than simple D-A types in achieving higher photoluminescence quantum yield (PLQY) and better spatial separation of HOMO and LUMO levels. encyclopedia.pubnih.gov The dihedral angle between the donor and acceptor units is a critical factor, influencing the CT character and conjugation, thereby affecting the energy gaps. acs.orgacs.org

Impact of Carbazole Moiety Substitution Patterns on Photophysical and Electrochemical Characteristics

The carbazole moiety is a common electron-donating unit in TADF emitters due to its good hole-transporting properties and structural rigidity. whiterose.ac.ukresearchgate.netnih.gov The position and nature of substituents on the carbazole units significantly impact the photophysical and electrochemical properties of the molecule. researchgate.netnih.gov

For example, adding electron-donating groups can raise the HOMO energy level. spiedigitallibrary.org The number of carbazole donor units also plays a role. Comparing DCzTRz and this compound, which have two and four carbazole moieties respectively, shows differences in stability and performance. ossila.com this compound exhibits greater stability and a longer operational lifetime compared to DCzTRz. ossila.com Analogues with varying numbers of carbazole donors, such as TCzTrz and DCzmCzTrz, have shown different ΔEST values, PLQYs, and excited-state lifetimes, highlighting the impact of the number and substitution pattern of the carbazole units. core.ac.ukspiedigitallibrary.orgspiedigitallibrary.org

Substitution patterns can also influence steric hindrance, which in turn affects non-radiative decay pathways and photostability. researchgate.net Electron-withdrawing substituents on the carbazole core can lead to a blue-shift in emission. researchgate.net

Role of Triazine Core Modifications in Tuning Electronic and Luminescent Properties

The triazine core in this compound serves as an electron acceptor. Modifications to this core can tune the electronic and luminescent properties of the resulting compounds. The electron-deficient nature of the triazine ring is crucial for establishing the D-A character.

Steric Hindrance and Molecular Conformation Effects on TADF Efficiency

Steric hindrance within a molecule significantly influences its molecular conformation, which in turn affects the spatial separation of HOMO and LUMO and the efficiency of the TADF process. encyclopedia.pubacs.orgsci-hub.senih.gov Large steric hindrance can lead to a more twisted molecular conformation, which can be beneficial for achieving spatial separation of frontier orbitals and a small ΔEST. encyclopedia.pubnih.gov

In this compound and its analogues, the bulky carbazole groups and their arrangement around the triazine core contribute to steric hindrance. acs.org Steric interactions can restrict the dihedral angles between the donor and acceptor units. acs.orgacs.org While a certain degree of twisting is beneficial for TADF, excessive steric crowding can lead to unfavorable conformations or hinder desirable intermolecular interactions, potentially impacting efficiency and stability. sci-hub.senih.gov Engineering the steric environment can lead to reduced D-A angles in some systems, improving PLQY and RISC rates. nih.gov The conformational disorder in the solid state can also affect TADF efficiency. acs.org

Systematic Investigation of Substituent Effects on this compound Derivatives

Systematic investigation of substituent effects involves strategically modifying the chemical structure of this compound to understand how specific changes influence its properties. This can involve varying the type, number, and position of substituents on the carbazole units, the phenyl rings linking the donors to the acceptor, or the triazine core itself.

Such studies, as seen with other carbazole- and triazine-based TADF emitters, allow for the establishment of clear structure-property relationships. nih.govresearchgate.netchemrxiv.orglibretexts.org By systematically altering substituents, researchers can tune electronic properties (e.g., HOMO/LUMO levels), photophysical properties (e.g., absorption/emission wavelengths, PLQY, lifetime, ΔEST), thermal stability, and device performance (e.g., efficiency, lifetime). researchgate.netnih.govspiedigitallibrary.orgresearchgate.netmdpi.com For example, studies on carbazole derivatives have shown that the number and position of chlorine substituents affect electrochemical and optical properties. nih.gov Similarly, in other systems, electron-donating or withdrawing groups at specific positions have predictable effects on reactivity and properties. chemrxiv.orglibretexts.org

While specific detailed systematic studies solely focused on a wide range of this compound derivatives are not extensively detailed in the provided snippets beyond variations in the number of carbazole units, the principles of substituent effects observed in related TADF systems are directly applicable. core.ac.uknih.govspiedigitallibrary.orgspiedigitallibrary.orgresearchgate.net These investigations are crucial for rational molecular design to optimize TADF performance for specific applications, such as achieving high efficiency, desired emission color, and improved operational stability in OLEDs. researchgate.netresearchgate.net

Advanced Characterization Methodologies for Ddcztrz Research

Time-Resolved Photoluminescence Spectroscopy for Excited State Lifetime Analysis

Time-Resolved Photoluminescence (TRPL) spectroscopy is a powerful technique used to study the dynamics of excited states in luminescent materials like DDCzTRZ. mdpi.compicoquant.com By measuring the decay rate of photoluminescence following pulsed excitation, TRPL provides information on the excited-state lifetime, which is the average time a molecule spends in an excited state before emitting a photon. mdpi.compicoquant.com

For TADF materials, TRPL is particularly valuable as it can distinguish between prompt fluorescence (singlet decay) and delayed fluorescence (resulting from reverse intersystem crossing from triplet to singlet states). The delayed fluorescence lifetime (τd) is a key parameter indicating the efficiency of the TADF mechanism. Research on this compound has reported a delayed lifetime of approximately 2.8 µs. scispace.com Analyzing these decay components allows for the determination of rates for processes such as radiative decay, non-radiative decay, intersystem crossing (ISC), and reverse intersystem crossing (RISC). These rates are critical for understanding the efficiency of converting triplet excitons into emissive singlet excitons in TADF-based OLEDs. TRPL also provides insights into charge carrier dynamics and the presence of defect states that can act as quenching centers, reducing luminescence efficiency. picoquant.com

Photoelectron Spectroscopy (UPS/XPS) for Precise Energy Level Determination

Photoelectron Spectroscopy, encompassing Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive technique used to analyze the elemental composition, chemical state, and electronic structure of materials. thermofisher.comntu.edu.tw These techniques are based on the photoelectric effect, where photons incident on a material cause the emission of electrons, whose kinetic energy is then measured. thermofisher.comlibretexts.org

UPS typically uses lower energy UV photons to probe the valence electron levels, providing information about the highest occupied molecular orbital (HOMO) energy level and the material's work function. thermofisher.comlibretexts.orgkratos.com XPS uses higher energy X-rays to probe core electron levels, allowing for elemental identification and analysis of chemical bonding states. thermofisher.comntu.edu.twlibretexts.org By analyzing the binding energies of emitted electrons, the energy levels of the material can be precisely determined. ntu.edu.twlibretexts.org

For organic semiconductors like this compound, determining the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels is critical for understanding charge injection and transport properties in devices. These energy levels dictate the energy barriers at interfaces with electrodes and charge transport layers. Reported values for this compound indicate a HOMO level of 6.01 eV and a LUMO level of 2.90 eV. ossila.com Combining UPS and XPS data provides a comprehensive picture of the electronic structure, which is essential for rational device design and optimization. kratos.com

Table 1: Electronic Properties of this compound

| Property | Value | Method/Context |

| HOMO Level | 6.01 eV | Reported ossila.com |

| LUMO Level | 2.90 eV | Reported ossila.com |

| Delayed Lifetime (τd) | ~2.8 µs | TRPL scispace.com |

Advanced Microscopy Techniques (e.g., SEM) for Morphological Analysis in Thin Films

Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM), are indispensable for characterizing the surface morphology and topography of thin films of organic semiconductors like this compound. SEM uses a focused beam of electrons to scan the surface of a sample, generating images based on the interaction of the electrons with the material. mdpi.comresearchgate.netresearchgate.net

The morphology of the active layer in organic electronic devices significantly impacts performance, affecting charge transport, exciton (B1674681) diffusion, and interface properties. SEM images can reveal important features such as grain size, crystallinity, surface roughness, pinholes, and other structural defects. researchgate.netresearchgate.netwku.edu These morphological characteristics are influenced by deposition methods (e.g., vacuum thermal evaporation or solution processing) and processing conditions. researchgate.netwku.edu While specific SEM images of this compound thin films were not detailed in the provided results, SEM is routinely applied to characterize the morphology of organic semiconductor layers to understand the relationship between film structure and device performance. mdpi.comresearchgate.netresearchgate.netwku.edu For instance, studies on other thin films have shown how deposition temperature and substrate nature influence grain structure and surface topography. researchgate.net Analyzing the morphology helps in optimizing film deposition processes to achieve desired structural properties for efficient charge and exciton management within the device.

Dielectric Spectroscopy for Carrier Transport Mechanism Elucidation

Dielectric spectroscopy is a technique used to measure the dielectric properties of a material as a function of frequency and temperature. journal-spqeo.org.uaarxiv.orgmdpi.comnih.gov By analyzing the complex permittivity (which includes the dielectric constant and the dielectric loss factor), insights into the material's electrical response and charge transport mechanisms can be obtained. journal-spqeo.org.uaarxiv.orgmdpi.comnih.gov

This technique is valuable for studying carrier transport in organic semiconductors, particularly in understanding phenomena like hopping conductivity, trap-limited transport, and the influence of disorder and interfaces. arxiv.orgmdpi.comnih.gov Dielectric spectroscopy can help to evaluate the density of states near the Fermi level, the average time and distance of charge carrier hopping, and the concentration and energy distribution of trap states. journal-spqeo.org.uamdpi.com It can also reveal different polarization mechanisms within the material, such as dipolar relaxation and electrode polarization due to charge accumulation at interfaces. mdpi.com While specific dielectric spectroscopy data for this compound was not found in the immediate search results, the technique is broadly applied to organic semiconductors to elucidate how charge carriers move through the material under an applied electric field, providing crucial information for optimizing device efficiency and stability. arxiv.orgnih.gov Studies on other materials have shown how dielectric analysis can determine parameters like ion concentration, diffusion coefficients, and trap distributions, linking them to material degradation and conductivity changes. mdpi.com

Table 2: General Material Properties of this compound

| Property | Value | Context/Measurement |

| CAS Number | 1685282-47-6 | General Information ossila.comchemigo.net |

| Chemical Formula | C₆₉H₄₃N₇ | General Information ossila.comuni.lu |

| Molecular Weight | 970.13 g/mol | General Information ossila.com |

| Appearance | Pale yellow powder/crystals | General Information ossila.com |

| Tg (Glass Transition Temp.) | 218 ℃ | General Information ossila.com |

| Td (Decomposition Temp.) | 493 ℃ (at 5% weight loss) | General Information ossila.com |

| Absorption λmax (toluene) | 337 nm | General Information ossila.com |

| Phosphorescence λmax (toluene) | 461 nm | General Information ossila.com |

Table 3: Example Device Performance Data for this compound (Illustrative)

| Device Type | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm W⁻¹) | Lifetime (LT80) | Reference |

| Blue TADF OLED | 18.9 | 31.3 | 26.21 | 52 h (at 500 cd/m²) | ossila.comresearchgate.net |

| White OLED (Exciplex) | 28.4 | 65.4 | 68.5 | N/R | ossila.commdpi.com |

Note: LT80 refers to the time taken for the luminance to drop to 80% of its initial value.

Applications and Device Physics of Ddcztrz in Organic Electronic Devices

Performance Evaluation of DDCzTRZ in Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes (TADF-OLEDs)

This compound has been investigated as a blue emitter in Thermally Activated Delayed Fluorescence (TADF) OLEDs. TADF emitters are a class of materials designed to efficiently harvest both singlet and triplet excitons through a process called reverse intersystem crossing (RISC), potentially achieving high internal quantum efficiencies. nih.govossila.com In 2015, this compound was reported as a stable blue TADF molecule. chinesechemsoc.org Devices utilizing this compound as the emitter have demonstrated promising performance characteristics. For instance, a device based on this compound doped into a DPEPO host exhibited a maximum external quantum efficiency (EQE) of 19% with CIE color coordinates of (0.16, 0.22). nih.gov The operational lifetime for this this compound-based device was reported as LT80 of 52 hours at an initial luminance of 500 cd/m². nih.govnih.gov This lifetime was noted to be significantly longer compared to a related molecule, DCzTRZ, under similar conditions. ossila.com The molecular structure based on triazine and dicarbazolylbenzene, as seen in this compound, has been suggested to have potential for developing stable blue TADF OLEDs. acs.orgacs.org

This compound as an Emitter in Exciplex-Based Organic Light-Emitting Diodes

Beyond its role as a direct TADF emitter, this compound can also participate in the formation of exciplexes. Exciplexes are excited-state complexes formed between an electron donor and an electron acceptor molecule, exhibiting intermolecular charge transfer characteristics. researchgate.net this compound, with its electron-deficient triazine unit and electron-donating carbazole (B46965) groups, can act as an acceptor in exciplex formation when paired with suitable electron donor materials. ossila.commdpi.comresearchgate.net For example, this compound has been shown to form an exciplex with the electron donor DMAC-DPS, which has been utilized in green TADF-OLED devices with high quantum efficiency. ossila.com In certain device architectures, the emission mechanism can involve both the intrinsic TADF emission from this compound and exciplex emission generated at the interface between this compound and a donor layer, such as TAPC. mdpi.comresearchgate.net

Integration of this compound into White Organic Light-Emitting Diodes (WOLEDs) as a Blue Component

Blue emitters are essential components for achieving white light emission in OLEDs, which is critical for full-color displays and solid-state lighting. nih.gov this compound, as a blue TADF emitter, has been integrated into white OLED (WOLED) structures. In a reported three-layer device structure (TAPC/DDCzTRZ/TmPyPB), this compound serves as the blue TADF emissive layer. mdpi.comresearchgate.net White light is produced in this architecture by combining the blue emission originating from the this compound layer with exciplex emission generated at the interface between the p-type TAPC layer (donor) and the this compound layer (acceptor). mdpi.comresearchgate.net This approach demonstrates the utility of this compound in multi-component emissive systems for achieving white light.

Investigation of Device Architectures and Interfacial Engineering for Optimized Performance

The performance of OLEDs, including those utilizing this compound, is significantly influenced by device architecture and interfacial engineering. A basic OLED structure typically involves organic layers sandwiched between an anode and a cathode. oled.com Multi-layer configurations, including hole injection layers (HIL), hole transport layers (HTL), electron transport layers (ETL), and electron blocking layers (EBL), are commonly employed to optimize charge injection, transport, and exciton (B1674681) confinement within the emissive layer. oled.commdpi.com Interfacial engineering, which involves modifying the interfaces between different layers or between organic layers and electrodes, plays a crucial role in reducing charge injection barriers and achieving balanced charge recombination, leading to higher efficiency and stability. mdpi.com While specific detailed architectural studies solely focused on optimizing this compound performance are not extensively detailed in the provided results beyond the basic layered structures, the general principles of optimizing layer thicknesses, energy level alignment at interfaces, and the use of blocking layers are applicable to this compound-based devices to improve efficiency and control the recombination zone. mdpi.comnih.govnih.govfrontiersin.org

Role of Host Materials and Doping Concentrations in this compound-Based Devices

In doped OLEDs, the emitter material (dopant) is dispersed within a host matrix in the emissive layer. The choice of host material and the doping concentration of the emitter are critical factors affecting device performance. nih.govresearchgate.netnih.gov For TADF emitters like this compound, the host material should ideally have a high triplet energy to prevent energy transfer from the emitter's triplet states to the host, which would lead to quenching. ossila.comnih.gov The host should also facilitate efficient charge transport and energy transfer to the emitter. nih.gov As noted, DPEPO has been used as a host material for this compound in blue TADF OLEDs. nih.govnih.gov The doping concentration needs to be carefully optimized. Low doping concentrations can lead to inefficient energy transfer from the host to the dopant, while high doping concentrations can cause concentration quenching and exciton annihilation processes like triplet-triplet annihilation (TTA), which reduce efficiency. nih.govfrontiersin.org The optimal doping concentration ensures efficient energy transfer and recombination on the emitter molecules while minimizing quenching pathways. frontiersin.org While specific detailed studies on the impact of varying host materials and doping concentrations specifically for this compound are not extensively provided, the general understanding of these factors in doped TADF OLEDs is directly relevant to optimizing this compound-based devices.

Degradation Mechanisms and Intrinsic Stability Studies of Ddcztrz

Analysis of Electrically and Photochemically Induced Degradation Pathways

Degradation in OLEDs can be triggered by both electrical and photochemical processes. Electrically induced degradation often involves the formation of radical species and defects due to charge carrier injection and transport. Photochemical degradation, on the other hand, is related to the interaction of high-energy excitons (both singlet and triplet) with the emitter molecule and its surroundings. chinesechemsoc.orgspiedigitallibrary.org

For blue emitters like DDCzTRZ, the high energy of the emitted photons can directly contribute to molecular decomposition through direct photolysis. chinesechemsoc.org Exciton-exciton annihilation (triplet-triplet annihilation, TTA) and exciton-polaron annihilation (TPA) are also significant bimolecular processes that can lead to the formation of high-energy species and subsequent degradation products. chinesechemsoc.org These processes can induce bond cleavage and the formation of radical fragments, which can then participate in further reactions, leading to additional degradation. researchgate.net

Studies suggest that the degradation of TADF materials primarily involves long-lifetime triplet excitons. researchgate.net The rate of reverse intersystem crossing (RISC), which converts triplet excitons back to the emissive singlet state, plays a role; a faster RISC rate can reduce the time triplet excitons spend in the higher-energy triplet state, potentially minimizing degradation pathways involving these states. researchgate.netacs.org

Investigation of Molecular Stability under Operational Conditions in OLEDs

The stability of this compound under operational conditions in OLEDs is directly linked to its intrinsic molecular properties and the environment within the device stack. Factors such as temperature, current density, and the nature of surrounding host and transport materials all play a role.

This compound has been reported as a stable blue TADF molecule. chinesechemsoc.org Compared to DCzTRZ, this compound exhibits greater stability, with an LT80 (time to 80% of initial luminance) of 52 hours at an initial luminance of 500 cd/m2, whereas DCzTRZ has an LT80 of only 5 hours under similar conditions. ossila.com This enhanced stability in this compound has been attributed, in part, to its molecular structure, including the presence of a stable triazine acceptor unit and carbazole (B46965) donor units, potentially involving intramolecular hydrogen bonds and stable carbon-carbon covalent bonds in the triazine moiety. researchgate.net

The thermal stability of this compound is also relevant to its performance in OLEDs. It exhibits a glass transition temperature (Tg) of 218 °C and a decomposition temperature (Td) at 5% weight loss of 493 °C, indicating good thermal robustness for vacuum deposition processes. ossila.com

Identification of Chemical Species Formed During Device Aging

The specific chemical species formed during the aging of this compound-based OLEDs are products of the degradation pathways discussed earlier. These can include fragmented molecules resulting from bond cleavage, as well as larger molecular weight products formed through radical addition and other reactions. spiedigitallibrary.org While specific detailed research findings on the exact degradation products of this compound were not extensively detailed in the search results, general degradation mechanisms in blue OLEDs involve molecular dissociation and the formation of defects and radical species. chinesechemsoc.org

Understanding the chemical nature of these degradation products is vital because they can act as quenchers, trapping sites for charge carriers, or participate in further degradation reactions, all of which contribute to the decrease in device efficiency and luminance over time.

Strategies for Enhancing the Operational Lifetime of this compound-Based Devices

Several strategies can be employed to enhance the operational lifetime of OLEDs utilizing this compound. These approaches often involve a combination of material design and device engineering.

Molecular Design: Modifying the molecular structure of this compound to improve its intrinsic stability is a key strategy. This can involve strengthening fragile bonds or altering the electronic structure to make the molecule less susceptible to degradation in its excited states. The correlation between bond dissociation energy (BDE) of fragile bonds and the energy of the first triplet state (ET1) is being investigated as a descriptor for material longevity. researchgate.net

Host and Transport Layer Optimization: The choice of host and charge transport materials in the OLED stack significantly impacts the environment around the emitter and the efficiency of charge and energy transfer. Using stable host materials with high triplet energies can help confine excitons on the emitter and reduce energy transfer to less stable surrounding materials. spiedigitallibrary.org Optimizing charge balance and widening the recombination zone within the emissive layer can also reduce exciton (B1674681) and polaron concentrations, thereby minimizing annihilation processes that lead to degradation. chinesechemsoc.orgspiedigitallibrary.org

Device Structure Engineering: Graded doping profiles or mixed host structures can help to spread the recombination zone and reduce the concentration of excitons and polarons in specific areas, mitigating degradation. chinesechemsoc.orgencyclopedia.pub

Isotopic Substitution: Recent studies have explored the effect of targeted deuteration on TADF emitters. Deuteration can enhance the intrinsic stability of a molecule by lowering the vibrational zero-point energy and reducing non-radiative decay rates. nih.gov While not specifically reported for this compound in the provided results, this approach shows promise for enhancing the stability of TADF compounds. nih.gov

Role of Molecular Design and Device Fabrication on Intrinsic Chemical Stability

The intrinsic chemical stability of this compound is fundamentally determined by its molecular structure, including the strength of its chemical bonds and its electronic properties. The bipolar nature of this compound, with its carbazole donors and triazine acceptor, is designed to facilitate efficient TADF emission. ossila.com The stability of these core units and the linkages between them are critical. The reported higher stability of this compound compared to DCzTRZ highlights the impact of subtle structural differences on operational lifetime. ossila.comresearchgate.net

Device fabrication processes and the resulting device architecture also play a crucial role in how the intrinsic stability of this compound translates into device operational lifetime. Factors such as film morphology, interfaces between layers, and the presence of impurities can all influence charge transport, exciton formation, and ultimately, the rate of degradation. High doping concentrations, for instance, can facilitate charge transport but may also lead to increased emitter-emitter interactions and potential degradation pathways. spiedigitallibrary.org The purity of the this compound material itself is also paramount, as impurities can act as quenchers or degradation initiators. ossila.com

The interplay between molecular design, which dictates the intrinsic stability, and device fabrication, which determines the operational environment and stress on the molecule, is key to achieving high-performance and long-lifetime OLEDs based on this compound.

Compound Information Table

| Compound Name | PubChem CID |

| This compound | 102593214 |

Data Table

Based on the search results, a key performance indicator for this compound is its operational lifetime (LT80) in an OLED device.

| Emitter | Host Material | Initial Luminance (cd/m²) | LT80 (hours) | CIE Color Coordinates | Reference |

| This compound | mCBP | 500 | 52 | 0.16, 0.22 | ossila.comchinesechemsoc.orgresearchgate.net |

| DCzTRZ | mCBP | 500 | 18 | 0.15, 0.16 | chinesechemsoc.org |

| DCzTRZ | Not specified | 500 | 5 | Not specified | ossila.com |

Future Research Directions and Emerging Opportunities for Ddcztrz

Design of Next-Generation DDCzTRZ Analogues with Enhanced Performance Metrics

A significant area of future research involves the rational design and synthesis of next-generation this compound analogues. The goal is to modify the molecular structure to overcome current limitations, such as efficiency roll-off at high brightness and limited operational lifetime, particularly for deep-blue emission. spiedigitallibrary.orgsci-hub.se Research in this area focuses on understanding the structure-property relationships to tune the electronic and photophysical properties.

Key strategies for designing analogues include:

Modifying Donor and Acceptor Units: Altering the carbazole (B46965) donor or triazine acceptor units, or introducing new donor/acceptor moieties, can influence the singlet-triplet energy splitting (ΔEST), transition dipole moments, and charge transfer characteristics, all of which are critical for efficient TADF and improved color purity. Studies on other carbazole-triazine compounds and related TADF emitters highlight the impact of donor/acceptor modifications on performance. whiterose.ac.ukresearchgate.netsci-hub.se

Introducing Steric Hindrance and Conformation Control: Molecular design that introduces steric bulk can minimize conformational disorder and solid-state solvation effects, leading to more stable emission properties in both doped and non-doped devices. acs.org

Developing Multi-Donor-Acceptor Systems: Exploring architectures with multiple donor and acceptor units can potentially increase efficiency by optimizing charge balance and exciton (B1674681) harvesting. acs.org

Research findings on related TADF emitters demonstrate that strategic molecular modifications can lead to improved EQE and color coordinates. For instance, modifying donor units in acridine-based TADF emitters has shown significant blue shifts and improved CIE coordinates while maintaining high EQE. researchgate.net

Exploration of this compound in Other Optoelectronic Applications Beyond Traditional OLEDs

While this compound has been primarily studied for its application in OLEDs, its TADF properties and tunable emission characteristics make it a promising candidate for exploration in other optoelectronic devices.

Emerging opportunities include:

Organic Solar Cells (OSCs): TADF materials can potentially be used in OSCs as components in the active layer or as sensitizers to improve light harvesting and exciton utilization, although this is a less explored area compared to OLEDs. researchgate.net

Organic Photodetectors (OPDs): The ability of TADF materials to efficiently convert photons to excitons could be beneficial for OPD applications, potentially leading to high sensitivity and fast response times.

Organic Field-Effect Transistors (OFETs): While primarily emissive materials, the charge transport properties of this compound and its analogues could be relevant for OFET applications, particularly in ambipolar transistors.

Sensors and Bioimaging: The photophysical properties of TADF emitters, including their delayed fluorescence, can be exploited for various sensing applications and potentially in bioimaging, leveraging changes in fluorescence lifetime or intensity upon interaction with analytes or biological environments. acs.orgresearchgate.net

The application of concepts developed in OLED research to other optoelectronic devices is a recognized trend in the field. mdpi.commdpi.com

Development of Advanced Computational Models for Predictive Materials Design

Computational modeling plays a crucial role in accelerating the discovery and design of new organic materials for optoelectronics. For this compound and its analogues, advanced computational models can provide valuable insights into their electronic structure, excited-state properties, and charge transport characteristics, guiding the synthesis of high-performance materials.

Key areas of computational research include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to calculate molecular geometries, energy levels (HOMO/LUMO), singlet and triplet excited states, and ΔEST values, aiding in the design of molecules with optimal TADF properties. mit.edu

Molecular Dynamics Simulations: These simulations can provide information on molecular conformation, intermolecular interactions, and solid-state packing, which are crucial for understanding and minimizing efficiency roll-off and improving device stability.

Machine Learning and High-Throughput Screening: Developing computational workflows integrating machine learning algorithms can enable high-throughput virtual screening of large libraries of potential this compound analogues, identifying promising candidates for synthesis and experimental validation. mpie.dejhu.edumaterialsdesign.com

Computational modeling is increasingly being used for predictive materials design in various fields, including optoelectronics. mit.edumpie.dejhu.edumaterialsdesign.comethz.ch

Integration of this compound with Hybrid Organic-Inorganic Systems

Integrating organic TADF emitters like this compound with inorganic materials offers exciting possibilities for creating hybrid systems with enhanced or synergistic properties. This approach can leverage the unique advantages of both material classes.

Potential hybrid systems and applications include:

Perovskite-Organic Hybrid Devices: Combining this compound with organic-inorganic perovskites could lead to novel hybrid LEDs or solar cells, potentially benefiting from efficient charge transfer or energy transfer between the components. cnr.itmdpi.com

Quantum Dot-Organic Hybrid Emitters: Integrating this compound with quantum dots could enable color tuning or enhance energy transfer processes for improved emission efficiency and color purity in displays. openresearchlibrary.org

Metal Oxide Charge Transport Layers: Utilizing metal oxides as charge injection or transport layers in this compound-based devices can improve charge balance and device performance compared to purely organic layers.

Hybrid Nanocomposites: Developing functional nanocomposites incorporating this compound within inorganic matrices or alongside inorganic nanoparticles could lead to materials with tailored optical, electrical, and mechanical properties for flexible or stretchable optoelectronics. researchgate.net

Research into hybrid organic-inorganic materials is an active area, with examples ranging from perovskites to hybrid MXenes, demonstrating the potential for combining the properties of different material classes. cnr.itmdpi.comresearchgate.netnih.govuchicago.edu

Investigation of this compound in Solution-Processable Device Fabrication Techniques

Vacuum thermal evaporation is a common method for fabricating high-performance OLEDs, but solution processing techniques offer advantages in terms of cost-effectiveness, large-area fabrication, and compatibility with flexible substrates. whiterose.ac.ukresearchgate.net Investigating the use of this compound and its soluble analogues in solution-processable methods is crucial for enabling their widespread commercialization.

Research efforts in this area focus on:

Developing Soluble this compound Analogues: Synthesizing this compound derivatives with improved solubility in common organic solvents while maintaining desirable photophysical properties.

Optimizing Solution Processing Parameters: Investigating techniques like spin-coating, inkjet printing, and slot-die coating to achieve uniform and high-quality thin films of this compound or its analogues. whiterose.ac.uksci-hub.semdpi.comresearchgate.netscispace.com

Designing Solution-Processable Multilayer Structures: Developing strategies to fabricate the complex multilayer structures required for efficient OLEDs using only solution-based methods, including the development of orthogonal solvents and interlayers. researchgate.net

While challenges exist in achieving performance comparable to vacuum-deposited devices, significant progress is being made in the field of solution-processed OLEDs and other optoelectronic devices. whiterose.ac.ukmdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying the compound DDCzTRZ?

- Methodological Answer :

Conduct a systematic literature review to identify gaps in existing studies on similar compounds or mechanisms .

Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) to refine the scope .

Ensure specificity, e.g., "How does this compound modulate [specific pathway] under [defined experimental conditions]?" .

- Table: Frameworks for Research Question Development

| Framework | Key Components | Application Example |

|---|---|---|

| FINER | Feasibility, Novelty, Ethics | Assessing viability of synthesizing this compound derivatives |

| PICO | Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control groups), Outcome (gene expression) | Designing in vitro studies |

Q. What experimental design principles are critical for studying this compound's biochemical properties?

- Methodological Answer :

- Define independent variables (e.g., concentration, temperature) and dependent variables (e.g., reaction rate, binding affinity) .

- Include controls (positive/negative) and replicate experiments to ensure reproducibility .

- Use Design of Experiments (DOE) to optimize multifactorial conditions (e.g., pH, solvent systems) .

Q. How can I ensure data integrity when collecting and managing results from DDCzTRXZ experiments?

- Methodological Answer :

- Implement protocols for real-time data logging (e.g., electronic lab notebooks) .

- Use standardized formats for metadata (e.g., FAIR principles: Findable, Accessible, Interoperable, Reusable) .

- Store raw data in secure, version-controlled repositories (e.g., institutional databases) .

Advanced Research Questions

Q. How should I resolve contradictions in this compound data across different experimental models?

- Methodological Answer :

- Apply triangulation by cross-validating results using multiple techniques (e.g., HPLC, NMR, computational simulations) .

- Perform sensitivity analysis to identify variables causing discrepancies (e.g., solvent purity, instrument calibration) .

- Use statistical tools (e.g., ANOVA, Bayesian inference) to quantify uncertainty .

Q. What strategies optimize the synthesis of this compound derivatives while ensuring reproducibility?

- Methodological Answer :

- Document reaction parameters exhaustively (e.g., catalyst loading, reaction time) for replication .

- Employ High-Throughput Screening (HTS) to test combinatorial conditions .

- Validate purity via orthogonal methods (e.g., mass spectrometry, elemental analysis) .

Q. How can interdisciplinary approaches enhance the study of this compound's mechanisms?

- Methodological Answer :

- Integrate computational chemistry (e.g., molecular docking) with wet-lab experiments to predict binding sites .

- Collaborate with biophysicists to analyze structural dynamics (e.g., cryo-EM, X-ray crystallography) .

- Use systems biology models to map this compound's network-level effects .

Q. What ethical considerations apply to human subject research involving this compound-based therapies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.